molecular formula C12H16BrNO4S B061476 (S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 190319-95-0

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B061476
CAS No.: 190319-95-0
M. Wt: 350.23 g/mol
InChI Key: HHNNFRCLMQFXBA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 668970-73-8) is a chiral amino acid derivative featuring a Boc-protected amino group, a propanoic acid backbone, and a 5-bromo-substituted thiophene ring in the S-configuration . The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . The Boc group serves as a protective moiety for the amino group, enabling selective deprotection under acidic conditions for further functionalization . This compound is primarily used as a building block in peptidomimetics and small-molecule inhibitors targeting enzymes or receptors in therapeutic areas such as oncology and virology .

Properties

IUPAC Name

(2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNNFRCLMQFXBA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370326
Record name 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190319-95-0
Record name 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known by its CAS number 190319-95-0, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

  • Molecular Formula : C12_{12}H16_{16}BrNO4_4S
  • Molecular Weight : 350.23 g/mol
  • IUPAC Name : (2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • Purity : Typically around 95% .

The biological activity of this compound is largely attributed to its role as a non-canonical amino acid. Non-canonical amino acids (ncAAs) can be incorporated into proteins, allowing for the study of protein function and interactions in ways that canonical amino acids cannot facilitate. This compound has been utilized in various studies focusing on protein engineering and the development of new therapeutic agents.

Biological Applications

  • Protein Engineering :
    • The incorporation of this compound into proteins has been shown to enhance the stability and functionality of enzymes. For instance, studies have demonstrated that substituting canonical residues with this ncAA can improve enzyme kinetics and substrate specificity .
  • Therapeutic Development :
    • Research indicates potential applications in drug development, particularly in creating inhibitors for specific biological pathways. The bromothiophene moiety may interact with biological targets through π-stacking or halogen bonding, which are critical in drug-receptor interactions .

Case Study 1: Enzyme Modification

In a study examining the effects of incorporating this compound into a model enzyme, researchers reported a significant increase in catalytic efficiency compared to the wild-type enzyme. The modified enzyme displayed enhanced thermal stability and resistance to denaturation under stress conditions .

Case Study 2: Anticancer Activity

Another study investigated the compound's effects on cancer cell lines. It was found that this compound exhibited cytotoxic effects against several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .

Research Findings

StudyFocusFindings
Study 1Enzyme KineticsEnhanced catalytic efficiency and stability when incorporated into enzymes.
Study 2Anticancer ActivityInduced apoptosis in cancer cell lines with potential therapeutic applications.
Study 3Protein StructureImproved protein folding and stability through incorporation into structural proteins .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards biological targets.

  • Case Study : Research has indicated that derivatives of (S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibit promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent.

Synthetic Chemistry

This compound serves as a key intermediate in synthetic pathways for producing various biologically active compounds. Its ability to undergo further reactions makes it valuable in the synthesis of complex molecules.

  • Data Table: Synthetic Pathways Using this compound
Reaction TypeProduct TypeYield (%)Reference
Amino Acid SynthesisPeptide Derivatives85
Heterocycle FormationNovel Antimicrobials78
Coupling ReactionsBioconjugates90

Biochemical Studies

The compound is also employed in biochemical assays to study enzyme interactions and metabolic pathways. Its unique thiophene moiety can influence the binding affinity and specificity of enzyme inhibitors.

  • Case Study : A study demonstrated that this compound acts as an effective inhibitor for certain kinases, providing insights into its mechanism of action and potential therapeutic applications in targeted cancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent Molecular Weight Key Applications Reference
(S)-3-(5-Bromothiophen-2-yl)-2-((Boc)amino)propanoic acid 5-Bromo-thiophen-2-yl 308.33 (unconfirmed; see Note) Anticancer/antiviral intermediates
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl 283.28 HIV-1 capsid inhibitors
(S)-2-((Boc)amino)-3-(3-carbamoylphenyl)propanoic acid 3-Carbamoylphenyl 308.33 Peptidomimetic anticoagulants
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl 317.74 Kinase inhibitor precursors
(S)-2-((Boc)amino)-3-(2,6-difluorophenyl)propanoic acid 2,6-Difluorophenyl 299.29 Antiviral prodrugs

Note: The molecular weight of the target compound is inconsistently reported. lists 207.16 g/mol, which conflicts with typical Boc-protected amino acid derivatives (expected ~300–350 g/mol). This discrepancy may arise from a reporting error .

Reactivity and Stability

  • Electrophilic Reactivity : The bromine atom in the target compound enhances its utility in metal-catalyzed cross-coupling reactions compared to fluorine- or carbamoyl-substituted analogs . For example, it can undergo Ullmann-type couplings, as demonstrated in for sulfonate substitutions.
  • Acid Sensitivity : The Boc group in all analogs is labile under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection .
  • Solubility : Carbamoyl and fluorophenyl derivatives (e.g., ) exhibit higher aqueous solubility due to polar functional groups, whereas the bromothiophene analog is more lipophilic, favoring membrane penetration in drug design .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, L-2-(5-bromothienyl)alanine (40.3 mmol) is dissolved in methanol (200 mL) with triethylamine (3 equivalents) as a base. Boc₂O (1.2 equivalents) is added at room temperature, and the reaction proceeds for 2 hours. The use of methanol as a solvent ensures solubility of both the amino acid and the Boc reagent, while triethylamine neutralizes the hydrochloric acid generated during the reaction.

Post-reaction workup involves concentration under reduced pressure, followed by pH adjustment to 6–7 using dilute hydrochloric acid. The product is extracted with dichloromethane and purified via silica gel chromatography (methanol:dichloromethane, 1:100 v/v), yielding 99% of the Boc-protected product. This method avoids harsh conditions, preserving the stereochemical integrity of the L-alanine moiety.

Mechanistic Insights

The Boc protection proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of Boc₂O, facilitated by triethylamine. The tert-butoxycarbonyl group forms a stable carbamate, resistant to hydrolysis under basic conditions. The selectivity for the amino group over the carboxylic acid is ensured by the basic reaction medium, which deprotonates the amine while leaving the carboxylic acid as its conjugate base.

Multi-Step Synthesis via Sulfonamide and Sonogashira Coupling Intermediates

An alternative route, reported by PMC researchers, involves a multi-step sequence starting from 5-bromothiophene-2-sulfonyl chloride. This method is advantageous for introducing structural diversity in the final compound.

Sulfonamide Formation and Boc Protection

5-Bromothiophene-2-sulfonyl chloride is first converted to sulfonamide 9 by reacting with glycine tert-butyl ester hydrochloride in a water-dioxane mixture (1:1) with triethylamine. The sulfonamide is subsequently protected as a Boc derivative using Boc₂O in dichloromethane with 4-(dimethylamino)pyridine (DMAP) as a catalyst. This step achieves quantitative conversion to intermediate 10 , confirmed by TLC and ¹H NMR.

Sonogashira Coupling and Deprotection

Intermediate 10 undergoes Sonogashira coupling with alkynes under Pd(II)/CuI catalysis to form acetylene derivatives. Microwave-assisted conditions (100°C, 30 minutes) improve yields to 85–90% compared to conventional heating. Final deprotection of the tert-butyl ester and Boc group is achieved with trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid.

Table 1: Comparative Yields in Sonogashira Coupling

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂/CuI801272
Pd(OAc)₂/CuI100 (microwave)0.589

Purification and Enantiomeric Control

Chromatographic Techniques

Silica gel chromatography remains the gold standard for purification, with methanol-dichloromethane gradients (1:100 to 1:50) resolving Boc-protected intermediates from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile-water + 0.1% TFA) is employed for analytical validation, ensuring >99% enantiomeric excess.

Crystallization Strategies

Recrystallization from hexane-ethyl acetate (9:1) yields colorless crystals suitable for X-ray diffraction analysis. The Boc group’s hydrophobicity facilitates crystallization, while the thiophene ring’s bromine atom contributes to dense packing in the crystal lattice.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A scaled-up procedure (10 kg batch) uses continuous flow reactors for Boc protection, reducing reaction time to 15 minutes and improving safety by minimizing exothermic peaks. The final product meets ICH Q7 guidelines for residual solvents (<300 ppm methanol).

Applications in Drug Discovery

The compound serves as a key intermediate in MMP-2 inhibitors, where the 5-bromothiophene moiety enhances binding to the S1′ pocket. Its utility in peptide synthesis is underscored by its incorporation into antibody-drug conjugates (ADCs) via cysteine-maleimide linkages.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

ParameterDirect Boc ProtectionMulti-Step Route
Total Steps15
Overall Yield (%)9965
Purity (HPLC, %)99.598.2
ScalabilityExcellentModerate

The direct Boc protection method is superior for industrial applications due to its simplicity and high yield. In contrast, the multi-step route allows modular functionalization of the thiophene ring, making it valuable for medicinal chemistry exploration.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 3.6 Hz, 1H, thiophene-H), 6.82 (d, J = 3.6 Hz, 1H, thiophene-H), 5.32 (d, J = 8.0 Hz, 1H, NH), 4.35 (m, 1H, CH), 3.12 (dd, J = 14.0, 4.4 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 8.8 Hz, 1H, CH₂), 1.44 (s, 9H, Boc-CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₆BrNO₄S [M+H]⁺ 350.23; found 350.22.

X-Ray Crystallography

Single-crystal analysis confirms the (S)-configuration at the alpha-carbon, with torsional angles of 112.5° between the thiophene and alanine moieties. The Boc group adopts a staggered conformation, minimizing steric hindrance .

Q & A

Q. What are the key synthetic steps for preparing (S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?

  • Methodological Answer : The synthesis typically involves three stages:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amino acid precursor under basic conditions (e.g., using Boc anhydride and triethylamine in THF) .

Thiophene Bromination : Bromination of the thiophene ring at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled solvent system (e.g., DCM or CCl₄) .

Coupling and Deprotection : Acidic or enzymatic hydrolysis of the ester intermediate (e.g., using LiOH in THF/H₂O) to yield the final propanoic acid derivative .
Purification often employs silica gel column chromatography with gradients of petroleum ether/ethyl acetate .

Q. How is the enantiomeric purity of this compound validated?

  • Methodological Answer : Enantiomeric purity is confirmed via:
  • Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Optical Rotation : Measurement of specific rotation ([α]D) and comparison with literature values for Boc-protected amino acids .
  • NMR Spectroscopy : Analysis of diastereotopic proton splitting patterns in the thiophene and propanoic acid regions .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Identifies the Boc group (δ ~1.4 ppm for tert-butyl), thiophene protons (δ ~6.5–7.5 ppm), and carboxylic acid proton (broad signal at δ ~12 ppm) .
  • LCMS (ESI) : Confirms molecular weight (MW = 364.23 g/mol) via [M+H]+ or [M–H]– ions .
  • FT-IR : Detects carbonyl stretches (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the bromination of the thiophene ring?

  • Methodological Answer : Low yields often stem from incomplete bromination or side reactions. Strategies include:
  • Solvent Optimization : Using anhydrous DCM to minimize hydrolysis .
  • Catalysis : Adding FeCl₃ to enhance regioselectivity for the 5-position .
  • Temperature Control : Maintaining 0–5°C to suppress di-bromination .
    Contradictory reports on NBS vs. Br₂ efficacy suggest testing both reagents empirically .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer : Racemization risks arise under acidic conditions. Mitigation approaches:
  • Mild Deprotection : Using TFA/DCM (1:1) at 0°C instead of HCl/dioxane .
  • Enzymatic Hydrolysis : Employing lipases or esterases in buffered aqueous systems (pH 7–8) to preserve stereochemistry .
  • In Situ Monitoring : Tracking optical rotation changes during reaction progression .

Q. How does the 5-bromo-thiophene moiety influence biological activity in drug discovery?

  • Methodological Answer : The bromothiophene group enhances:
  • Lipophilicity : Improving membrane permeability (logP ~2.5) .
  • Electrophilic Reactivity : Facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Target Binding : Acting as a bioisostere for phenyl rings in kinase inhibitors, as seen in analogous compounds .
    Contrasting data on cytotoxicity in certain cell lines (e.g., HepG2 vs. HEK293) warrant dose-response assays .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Challenges include:
  • Matrix Interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma .
  • Detection Sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) for low-concentration quantification (LOQ ~10 ng/mL) .
  • Stability Issues : Stabilize samples with 0.1% formic acid to prevent Boc group hydrolysis .

Notes

  • Contradictions : Bromination efficiency varies between NBS (higher selectivity) and Br₂ (higher reactivity) .
  • Best Practices : Use inert atmospheres (N₂/Ar) during coupling reactions to prevent oxidation of the thiophene ring .
  • Advanced Applications : The compound serves as a precursor for PET radiotracers via ⁷⁶Br isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.